molecular formula C8H8ClNO3 B13772533 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- CAS No. 68239-27-0

3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)-

Katalognummer: B13772533
CAS-Nummer: 68239-27-0
Molekulargewicht: 201.61 g/mol
InChI-Schlüssel: MRSXFXHLKHAXQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- is a chemical compound with a unique structure that includes a cyclobutene ring, a dione group, a chlorine atom, and a morpholine ring

Vorbereitungsmethoden

The synthesis of 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- typically involves the reaction of cyclobutene-1,2-dione with appropriate chlorinating agents and morpholine. The reaction conditions often include the use of solvents such as ethanol and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- include:

The uniqueness of 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

68239-27-0

Molekularformel

C8H8ClNO3

Molekulargewicht

201.61 g/mol

IUPAC-Name

3-chloro-4-morpholin-4-ylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C8H8ClNO3/c9-5-6(8(12)7(5)11)10-1-3-13-4-2-10/h1-4H2

InChI-Schlüssel

MRSXFXHLKHAXQI-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=C(C(=O)C2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.